molecular formula C13H11NO B1219908 Salicylideneaniline CAS No. 779-84-0

Salicylideneaniline

Cat. No. B1219908
CAS RN: 779-84-0
M. Wt: 197.23 g/mol
InChI Key: QIYHCQVVYSSDTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Salicylideneaniline and its derivatives are synthesized through the reaction of salicylaldehyde with aniline or its derivatives. A notable method involves the reaction of 1,3,5-triformylphloroglucinol with aniline derivatives to produce highly stable NH salicylideneanilines. The NH form of these compounds is confirmed through X-ray crystallographic data and NMR studies, offering a convenient one-step synthesis approach for these compounds (Chong et al., 2003).

Molecular Structure Analysis

The molecular structure of salicylideneaniline derivatives showcases a fascinating aspect of their chemistry—tautomerism. Bis(N-salicylideneaniline)s (BSANs) and tris(N-salicylideneaniline)s (TSANs) are examples of molecules that exhibit this feature, leading to the formation of hydrogen-bonded capsules, clefts, and extended structures depending on the steric encumbrance and functional groups attached (Sauer et al., 2006). This tautomerism plays a crucial role in determining the physical and chemical properties of these compounds.

Chemical Reactions and Properties

The electrochemical reduction of salicylideneaniline highlights its reactivity, where the main reduction product is an anionic dimer alongside the conjugate base of the substrate, showcasing an intermolecular proton transfer from the substrate to a basic reduction intermediate (Isse et al., 1997). This behavior underlines the complex chemical reactions salicylideneaniline can undergo, influenced by its molecular structure.

Physical Properties Analysis

Salicylideneaniline derivatives are known for their thermochromic, solvatochromic, and photochromic properties, mainly attributed to their keto-enol tautomerism. These properties are influenced by the choice of substituents and conditions such as solvent and crystal formation, which can shift the equilibrium between the keto and enol forms, affecting the compound's color and reactivity (Zutterman et al., 2018).

Chemical Properties Analysis

The photochromic and thermochromic behaviors of salicylideneaniline derivatives are closely related to their molecular structure, particularly the dihedral angles of the benzene rings and the presence of intra- or intermolecular hydrogen bonds. These structural features determine their photochromic properties, with certain dihedral angles leading to photochromism and others to non-photochromism, depending on the degree of planarity and steric hindrance (Johmoto et al., 2012).

Scientific Research Applications

1. Photochromism Prediction

  • Application Summary: Salicylideneanilines (SAs) are photochromic compounds that undergo enol−keto photoisomerization in the solid state. The photochromism of SA crystals is predictable using a data mining approach .
  • Methods of Application: The study constructed a data set on SA crystals and conducted a comprehensive analysis to investigate the relationship between molecular and crystal structures and photochromism . The dihedral angle and the Hirshfeld surface volume were identified as the most dominant structural parameters for photochromism .
  • Results: The photochromism of the SA crystals in the data set was predicted with high accuracy (>85%) using machine learning . SAs with neutral bulky hydrocarbon groups, such as the tert-butyl group, tend to be photochromic because such SAs have steric conformation and a loosely packed structure .

2. Thermoresponsive Properties

  • Application Summary: N-Salicylideneaniline (SA) and its derivatives possess chromism upon exposure to external stimuli. They can be synthesized mechanochemically and their tautomeric forms can be stabilized in the solid state either by change in temperature or by photoirradiation .
  • Methods of Application: The influence of UV light on proton transfer between the enol-imine (EI) and keto-amine (KA) forms was investigated at λ1 = 254 and λ2 = 365 nm . Differential scanning calorimetry (DSC) measurements and variable temperature single-crystal X-ray diffraction (VT-SCXRD) were used to ascertain structural reasons for the intrinsic thermo-optical properties of the compounds .
  • Results: The study demonstrated proton transfer via the intramolecular O⋯N hydrogen bond over the temperature range 193–453 K .

3. Photochromic Ferroelectric Crystal

  • Application Summary: Salicylideneaniline is a photochromic ferroelectric crystal. Upon photoirradiation, the dielectric constant shows obvious switching between high and low dielectric states .
  • Methods of Application: The study involved photoirradiation of the crystal .
  • Results: The ferroelectric polarization demonstrated quick and reversible switching upon photoirradiation .

Safety And Hazards

Salicylideneaniline is used as a laboratory chemical and synthesis of substances . It is advised against food, drug, pesticide or biocidal product use . In case of skin contact, it is recommended to wash off with soap and plenty of water .

Future Directions

Salicylideneaniline and its derivatives have potential applications in optical storage, molecular switches, displays, signal, sensors, and optical data processing as well as numerous other photonic technologies . The importance of applying complementary analytical techniques and appropriate approaches for understanding the switching behaviour between the EI and KA forms is emphasized .

properties

IUPAC Name

2-(phenyliminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYHCQVVYSSDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870775, DTXSID001203180
Record name 2-[(Phenylimino)methyl]phenol
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Record name (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Salicylideneaniline

CAS RN

779-84-0, 31519-65-0
Record name 2-Hydroxybenzaldehyde N-phenylimine
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Record name Salicylideneaniline
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Record name Salicylideneaniline
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Record name (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
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Record name N-Salicylideneaniline
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Synthesis routes and methods I

Procedure details

o-Hydroxybenzaldehyde (0.20 mole) was treated with aniline with vigorous stirring in a 1 liter Erlenmeyer Flask. After 15 min., 33 cc of 95% ethanol was added and the reaction mixture was stirred vigorously for an additional 5 min. The reaction mixture was left standing at room temperature for 10 min., then it was placed in an ice-bath for 0.5 hour. The crystals which formed were collected, washed with 95% ethanol, and air dried. Recrystallization from 85% ethanol yielded N-(o-hydroxybenzylidene)aniline. m.p. 47°-49° C.
Quantity
0.2 mol
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reactant
Reaction Step One
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0 (± 1) mol
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Quantity
33 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

To a mixture of salicylaldehyde (40 mL, 45.84 g, 375.37 mmol)) and aniline (22 mL, 31.72 g, 374.66 mmol), was added ethanol (90 mL), 8 drops of concentrated hydrochloric acid and water (10 mL). This reaction mixture was refluxed for one hour, allowed to cool to room temperature and left in the refrigerator over the weekend. A large quantity of orange solid was formed after 2 hours in the refrigerator. It was filtered off and washed with ethanol. Recrystallisation from ethanol afforded 31.53 g of product.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
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Quantity
90 mL
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reactant
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0 (± 1) mol
Type
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Reaction Step Two
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Quantity
10 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,580
Citations
R Destro, A Gavezzotti, M Simonetta - Acta Crystallographica Section …, 1978 - scripts.iucr.org
… Salicylideneaniline BY R. DESTRO, A. GAVEZZOTrI AND M. … 2868 SALICYLIDENEANILINE … SALICYLIDENEANILINE 2869 …
Number of citations: 71 scripts.iucr.org
F Arod, P Pattison, KJ Schenk… - Crystal growth & design, 2007 - ACS Publications
The aromatic Schiff base N-salicylideneaniline (SA) represents the aristotype of a whole family of chromic derivatives. SA forms two photochromic polymorphs, α 1 and α 2 , both of …
Number of citations: 42 pubs.acs.org
CV Yelamaggad, AS Achalkumar… - The Journal of …, 2009 - ACS Publications
A new class of discotics derived from tris(N-salicylideneaniline)s have been synthesized and their thermal and photophysical properties are investigated. These systems with outer 1,3,4-…
Number of citations: 103 pubs.acs.org
MD Cohen, S Flavian - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
The N-salicylideneanilines studied all luminesce in solution on irradiation with near-ultraviolet light. The intensity of the emission is very low at room temperature in most cses, but …
Number of citations: 86 pubs.rsc.org
MZ Zgierski, A Grabowska - The Journal of Chemical Physics, 2000 - pubs.aip.org
The theoretical ab initio studies of the singlet states of salicylideneaniline (SA) are presented. The enol, cis-keto and trans-keto tautomers were treated by the HF/6-31G * (geometries …
Number of citations: 139 pubs.aip.org
S Mitra, N Tamai - Physical Chemistry Chemical Physics, 2003 - pubs.rsc.org
Excited state intramolecular proton transfer (ESIPT) of salicylideneaniline enol and subsequent isomerization of the proton transferred keto structure to the final long-lived photochromic …
Number of citations: 133 pubs.rsc.org
RS Becker, C Lenoble, A Zein - Journal of Physical Chemistry, 1987 - ACS Publications
… the case of salicylideneaniline and benzothiazole derivatives … We observed that for salicylideneaniline thefluorescence … n,ir* transition for salicylideneaniline. We also calculated the …
Number of citations: 156 pubs.acs.org
H Koshima, K Takechi, H Uchimoto, M Shiro… - Chemical …, 2011 - pubs.rsc.org
Platelike microcrystals of N-3, 5-di-tert-butylsalicylidene-3-nitroaniline repeatedly bend and straighten upon alternate irradiation with UV and visible light. The mechanism of bending …
Number of citations: 152 pubs.rsc.org
S Mittapalli, D Sravanakumar Perumalla, A Nangia - IUCrJ, 2017 - scripts.iucr.org
Polymorphs of the dichloro derivative of N-salicylideneaniline exhibit mechanical responses such as jumping (Forms I and III) and exploding (Form II) in its three polymorphs. The …
Number of citations: 32 scripts.iucr.org
V Vargas - The Journal of Physical Chemistry A, 2004 - ACS Publications
The substituent effect on the dynamics of deactivation of the first singlet excited state of para-substituted salicylideneaniline in octanol was investigated using multifrequency phase and …
Number of citations: 67 pubs.acs.org

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